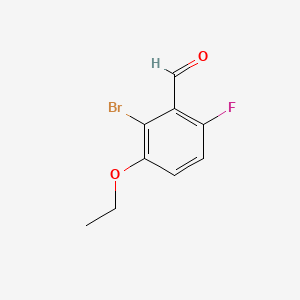

2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Modern Chemical Research

Benzaldehyde and its derivatives are fundamental precursors in the synthesis of a wide range of organic compounds. organicchemistrytutor.comgoogle.com Their importance stems from the reactivity of the aldehyde functional group, which can undergo a variety of transformations to build molecular complexity. These scaffolds are integral to the production of pharmaceuticals, agrochemicals, dyes, and fragrances. google.comsigmaaldrich.comrsc.org In medicinal chemistry, the benzaldehyde motif is a common feature in the structure of many therapeutic agents. The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. google.comossila.com

Importance of Halogen and Alkoxy Substituents in Directing Reactivity and Conferring Unique Synthetic Utility

The presence of halogen and alkoxy substituents on a benzaldehyde ring profoundly influences its chemical behavior. Halogens, such as bromine and fluorine, are electronegative and exert a deactivating, electron-withdrawing inductive effect on the aromatic ring. rug.nl However, they are also ortho-, para-directing for electrophilic aromatic substitution reactions due to the resonance effect of their lone pairs. organicchemistrytutor.comyoutube.comlibretexts.org This dual nature provides a powerful tool for controlling the regioselectivity of subsequent reactions. The introduction of halogens can also significantly impact the biological activity of a molecule. nih.gov

Alkoxy groups, like the ethoxy group, are activating, ortho-, para-directing substituents. libretexts.orgproprep.com They donate electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. The interplay between the electron-withdrawing nature of halogens and the electron-donating nature of alkoxy groups in a polysubstituted benzaldehyde like 2-Bromo-3-ethoxy-6-fluorobenzaldehyde creates a unique electronic environment that can be exploited for specific synthetic outcomes.

Overview of Research Trajectories for Complex Aromatic Aldehydes

The synthesis of complex, polysubstituted aromatic aldehydes presents a significant challenge in organic synthesis. nih.gov Research in this area is focused on developing novel and efficient synthetic methodologies. rsc.orgnih.govacs.org Key areas of investigation include the development of one-pot reactions, the use of novel catalysts, and the exploration of new cross-coupling strategies to introduce a variety of functional groups onto the benzaldehyde scaffold with high selectivity. The synthesis of these complex aldehydes is often a critical step in the total synthesis of natural products and the development of new drug candidates. google.comossila.com

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in these advanced synthetic endeavors. The unique substitution pattern of a bromine atom, an ethoxy group, and a fluorine atom on the benzaldehyde ring provides multiple reactive sites and the potential for diverse chemical transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxy-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHJJWBAZXTKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Bromo 3 Ethoxy 6 Fluorobenzaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group in 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-bromo-3-ethoxy-6-fluorobenzoic acid. This transformation is a fundamental step in the synthesis of various derivatives. A common and efficient method for this oxidation involves the use of sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer and a scavenger for hypochlorous acid, such as 2-methyl-2-butene.

For instance, this compound can be dissolved in tert-butanol (B103910) and water, followed by the addition of sodium dihydrogen phosphate and a solution of sodium chlorite in water. The reaction is typically carried out at room temperature and monitored for completion. The resulting 2-bromo-3-ethoxy-6-fluorobenzoic acid is a valuable intermediate for further synthetic manipulations, including esterification and amidation reactions.

| Reactant | Reagents | Solvent | Product | Yield |

| This compound | Sodium chlorite, Sodium dihydrogen phosphate, 2-Methyl-2-butene | tert-Butanol, Water | 2-Bromo-3-ethoxy-6-fluorobenzoic acid | High |

Reduction to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-bromo-3-ethoxy-6-fluorophenyl)methanol. This transformation is typically achieved with high selectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH4).

In a typical procedure, the aldehyde is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) and methanol. Sodium borohydride is then added portion-wise at a reduced temperature, often 0 °C, to control the exothermic reaction. After completion, the reaction is quenched, and the product is isolated. This alcohol derivative serves as a key intermediate for the synthesis of ethers, esters, and other functionalized molecules.

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | Sodium borohydride (NaBH4) | Tetrahydrofuran, Methanol | (2-Bromo-3-ethoxy-6-fluorophenyl)methanol | High |

Condensation Reactions for Schiff Base Formation and Related Imines

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and ligands for metal catalysis. While specific examples for this compound are not detailed in the provided search results, the general reactivity of benzaldehydes suggests that it would react with primary amines, often under acidic or basic catalysis, to form the corresponding N-substituted imines. For example, the reaction of the closely related 2-bromo-6-fluorobenzaldehyde (B104081) with primary amines and sodium azide (B81097), catalyzed by copper(II) oxide, has been used to synthesize bicyclic indazoles. google.com

| Reactant | Reagent | Product Type |

| This compound | Primary Amine (R-NH2) | Schiff Base/Imine |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction with this compound would lead to the formation of α,β-unsaturated compounds, which are versatile intermediates in organic synthesis. Active methylene compounds that could be employed include malonic acid derivatives, cyanoacetates, and other compounds with two electron-withdrawing groups attached to a methylene carbon. Although specific literature for the target molecule is not available in the search results, the general mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the unsaturated product.

| Reactant | Reagent Type | Product Type |

| This compound | Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) | α,β-Unsaturated derivative |

Reactions Involving Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic ring, bromine and fluorine, offers opportunities for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde group and the ortho-bromine atom. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, and thiolates, leading to a diverse range of substituted benzaldehyde (B42025) derivatives.

The general SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the fluoride leaving group restores the aromaticity of the ring. The reactivity in SNAr reactions is often influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While specific examples for the title compound are not provided in the search results, studies on similar systems, such as the reaction of amines with other halogenated and activated aromatic rings, are well-documented. nih.govconicet.gov.ar

| Reactant | Nucleophile Type | Product Type |

| This compound | Amine, Alkoxide, Thiolate | 6-Substituted-2-bromo-3-ethoxybenzaldehyde |

Transition Metal-Catalyzed Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura)

The bromine atom at the C2 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, stands out due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govyonedalabs.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. yonedalabs.comyoutube.com This cycle typically consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. acs.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the reactivity of aryl bromides in such transformations is well-established. researchgate.net The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step. The electron-withdrawing nature of the aldehyde and fluorine groups in the target molecule is expected to facilitate this step.

A representative, albeit generalized, Suzuki-Miyaura reaction of this compound with an arylboronic acid is depicted below:

A generalized reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

A generalized reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. The ethoxy group is generally expected to be stable under these conditions. uwindsor.ca

Directed ortho-Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. uwindsor.caorganic-chemistry.org

In this compound, several functional groups could potentially act as DMGs. The ethoxy group is a known, albeit moderate, DMG. wikipedia.org The fluorine atom can also direct metalation, though it is generally considered a weaker DMG. organic-chemistry.org The aldehyde group itself is typically not compatible with strong organolithium bases.

A potential DoM reaction on this substrate would likely involve the deprotonation of the C4 position, which is ortho to the ethoxy group. However, the presence of multiple substituents complicates the prediction of the exact site of metalation. The relative directing ability of the ethoxy and fluoro groups, as well as steric hindrance, would play a crucial role in determining the regioselectivity of the reaction.

Should the ortho-lithiation be successful, the resulting aryllithium species could be trapped by a variety of electrophiles, as illustrated in the following table:

| Electrophile | Product Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| (CH₃)₃SiCl | Trimethylsilyl |

| R-CHO | Secondary alcohol |

Reactions Involving the Ethoxy Group

Ether Cleavage Reactions for Hydroxyl Group Generation

The ethoxy group in this compound can be cleaved to generate the corresponding hydroxyl group, a transformation that can be crucial for modifying the compound's properties or for subsequent synthetic steps. A common and effective reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). nih.govnih.gov

The mechanism of BBr₃-mediated ether cleavage is thought to proceed through the formation of an initial adduct between the Lewis acidic boron atom and the ether oxygen. ufp.ptsci-hub.se For aryl alkyl ethers, this is typically followed by nucleophilic attack of a bromide ion on the alkyl group, leading to the formation of an alkyl bromide and an aryloxy-dibromoborane intermediate, which upon aqueous workup, yields the phenol. sci-hub.se

The reaction of this compound with BBr₃ would be expected to yield 2-bromo-6-fluoro-3-hydroxybenzaldehyde.

A reaction scheme for the ether cleavage of this compound using BBr₃.

A reaction scheme for the ether cleavage of this compound using BBr₃.This transformation would likely be performed in an inert solvent, such as dichloromethane (B109758), at low temperatures. The other functional groups on the aromatic ring, namely the aldehyde, bromo, and fluoro groups, are generally tolerant to the conditions of BBr₃-mediated ether cleavage.

Multicomponent Reactions (MCRs) Incorporating the this compound Scaffold

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued in organic synthesis for their efficiency and atom economy. The aldehyde functionality of this compound makes it a suitable candidate for participation in various MCRs.

While specific literature on MCRs involving this compound is limited, the known reactivity of benzaldehydes in such transformations allows for the prediction of its potential applications. For instance, it could likely participate in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, leading to the rapid construction of complex molecular scaffolds.

The participation of this compound in an MCR would introduce its substituted phenyl ring into the final product, providing a handle for further diversification through reactions at the bromo or fluoro positions. The synthesis of various heterocyclic compounds often relies on MCRs involving substituted benzaldehydes. sciepub.com

The following table outlines some potential MCRs in which this compound could serve as the aldehyde component:

| MCR Name | Other Components | Resulting Scaffold |

| Ugi reaction | Amine, isocyanide, carboxylic acid | α-acylamino amide |

| Passerini reaction | Isocyanide, carboxylic acid | α-acyloxy carboxamide |

| Biginelli reaction | β-ketoester, urea (B33335) or thiourea | Dihydropyrimidinone |

| Hantzsch pyridine (B92270) synthesis | β-ketoester, ammonia | Dihydropyridine |

Advanced Research Applications of 2 Bromo 3 Ethoxy 6 Fluorobenzaldehyde in Contemporary Chemistry

Role as a Versatile Building Block in Complex Organic Synthesissigmaaldrich.comrsc.org

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 2-Bromo-3-ethoxy-6-fluorobenzaldehyde exemplifies such a versatile building block, playing a fundamental role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com Its utility stems from the presence of multiple, orthogonally reactive functional groups on a single aromatic scaffold. This allows for sequential, controlled transformations, enabling the construction of intricate molecular frameworks that would be otherwise difficult to access. The strategic placement of the bromo, ethoxy, and fluoro groups provides chemists with the tools to fine-tune the steric and electronic properties of target molecules.

Precursor for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. The specific substitution pattern of this compound makes it an ideal precursor for a variety of heterocyclic systems.

One of the most efficient applications of ortho-bromobenzaldehydes is in the synthesis of 2H-indazoles. Research has demonstrated that 2-bromobenzaldehydes can undergo a one-pot, three-component reaction with primary amines and sodium azide (B81097), catalyzed by copper, to form substituted 2H-indazoles. organic-chemistry.orgnih.gov This method is noted for its operational simplicity and broad substrate scope, tolerating a high degree of functional group diversity. organic-chemistry.org The copper catalyst is crucial, facilitating the key C-N and N-N bond formations required for the indazole ring system. organic-chemistry.org The presence of the ethoxy and fluoro groups on the this compound backbone allows for the creation of highly functionalized indazole derivatives, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 1: Copper-Catalyzed Synthesis of 2H-Indazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | General Product |

| 2-Bromobenzaldehyde Derivative | Primary Amine (R-NH₂) | Sodium Azide (NaN₃) | Copper(I) or Copper(II) | Substituted 2H-Indazole |

Substituted quinazolines are another class of heterocyclic compounds with significant biological activity, often targeted in cancer therapy. nih.gov The general synthesis of the quinazoline (B50416) core can involve the reaction of an appropriately substituted benzaldehyde (B42025) with an amino-bearing reactant. While direct literature for this compound in quinazoline synthesis is specific, its aldehyde functionality makes it a viable candidate for such cyclization reactions. For instance, established routes to quinazolinones involve the reaction of anthranilic acids with various reagents, but benzaldehyde derivatives are also key precursors in alternative synthetic pathways. nih.gov The unique electronic profile of this compound could be leveraged to produce novel quinazoline derivatives for screening in drug discovery programs.

The construction of fused ring systems is a fundamental pursuit in organic synthesis for creating rigid, planar structures for materials science and complex scaffolds for pharmaceuticals. iupac.orgresearchgate.net The ortho-bromo-aldehyde motif present in this compound is a classic handle for annulation strategies, where a new ring is "fused" onto the existing benzene (B151609) ring. For example, related chemistries involving lithium-bromine exchange on 2-bromophenyl ethers have been shown to yield fused benzofurans through intramolecular substitution. rsc.org This principle highlights the potential of this compound to serve as a starting point for a variety of fused heterocyclic systems beyond indazoles and quinazolines, enabling access to novel chemical space.

Integration into Scaffolds for Medicinal Chemistry Researchgoogle.comsgtlifesciences.com

The true value of a building block is often realized in its application toward biologically active molecules. The closely related precursor, 2-bromo-6-fluorobenzaldehyde (B104081), is cited as a key intermediate in the synthesis of important pharmaceutical compounds. google.comsgtlifesciences.com Patent literature reveals its use in constructing molecules targeting a range of diseases. For example, compounds synthesized from this building block have been developed as phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory conditions like psoriasis and dermatitis. google.com Furthermore, it has served as a starting material for 4,5-disubstituted-2-arylpyrimidine compounds intended as regulators of complement C5a receptors for immune and cardiovascular diseases, as well as for isoquinoline (B145761) and pyridazine (B1198779) derivatives with applications in treating arthritis and cancer. google.com The inclusion of the 3-ethoxy group in this compound offers an additional vector for modification, allowing chemists to further explore structure-activity relationships in these therapeutic areas.

Table 2: Medicinal Scaffolds Derived from Related Benzaldehyde Precursors

| Precursor Class | Derived Compound Class | Therapeutic Target/Indication |

| 2-Bromo-6-fluorobenzaldehyde | AN2728 | Phosphodiesterase 4 (PDE4) / Psoriasis, Dermatitis google.com |

| 2-Bromo-6-fluorobenzaldehyde | Cariporide | Ischemic Heart Disease google.com |

| 2-Bromo-6-fluorobenzaldehyde | 4,5-disubstituted-2-arylpyrimidines | C5a Receptor / Inflammatory & Cardiovascular Diseases google.com |

| 2-Bromo-6-fluorobenzaldehyde | 1-aryl-4-substituted isoquinolines | Arthritis, Cancer, Cardiovascular Disease google.com |

Contribution to Agrochemistry and Fine Chemical Productionsgtlifesciences.com

Beyond pharmaceuticals, versatile intermediates like this compound are valuable in the broader chemical industry, including agrochemistry and fine chemical production. sgtlifesciences.com The synthesis of modern agrochemicals, such as fungicides and herbicides, often requires complex, highly functionalized heterocyclic cores. The ability of this building block to efficiently generate such scaffolds makes it a relevant intermediate in this sector. As a fine chemical, it serves as a readily available, advanced precursor for custom synthesis projects, providing a reliable starting point for producing low-volume, high-value molecules for research and development across various industries. sgtlifesciences.com

Applications in Materials Science and Engineering

The strategic functionalization of the benzaldehyde core in this compound makes it a promising precursor for a new generation of high-performance materials. The interplay between its bromo, ethoxy, and fluoro substituents allows for fine-tuning of intermolecular interactions and electronic characteristics, which are critical for materials applications.

Precursor for Advanced Polymeric Materials and Nanostructures

The aldehyde functional group is a versatile handle for incorporating molecules into larger polymeric structures. numberanalytics.com It can readily participate in reactions like condensation with amines to form Schiff bases, which can be used to create dynamic covalent polymers or to functionalize existing polymer backbones. researchgate.net The presence of the bromo and fluoro groups on the aromatic ring of this compound can be exploited to induce specific packing and self-assembly behaviors in the resulting polymers through non-covalent interactions such as halogen bonding. ossila.com This can lead to the formation of well-ordered nanostructures like vesicles and nanowires. nih.govacs.orgwustl.edu

For instance, research on the related compound 2-bromo-6-fluorobenzaldehyde has demonstrated its utility in assisting the self-assembly of macromolecules to fabricate nanostructures. ossila.com The ethoxy group in the target compound is expected to enhance the solubility and processability of any derived polymers, a crucial aspect for the fabrication of materials from solution. acs.org The combination of these features suggests that this compound could serve as a key building block for polymers with controlled morphology and for the bottom-up construction of complex nanoscale architectures.

Role in the Fabrication of Semiconducting Materials

The development of organic semiconductors is a cornerstone of modern electronics, enabling flexible and low-cost devices. researchgate.net The electronic properties of these materials are highly dependent on the molecular structure of their constituent building blocks. ulb.ac.beresearchgate.netnih.gov this compound possesses the necessary functionalities to be a valuable component in the synthesis of novel organic semiconductors.

Thienoisoindigo (TII) and its derivatives are a class of organic semiconductors known for their excellent charge transport properties and stability. The synthesis of TII-based polymers often involves the condensation of a dialdehyde-functionalized monomer with an appropriate amine. rsc.org Research has shown that functionalized benzaldehydes can be key starting materials in the construction of complex heterocyclic systems. A notable example, though involving a related compound, is the assembly of a semiconducting thienoisoindigo-based nanowire using 2-bromobenzaldehyde, which demonstrated measurable hole mobility. ossila.com This suggests that this compound could be a valuable precursor for creating new TII derivatives. The reactive aldehyde would facilitate the core condensation reaction, while the bromo, ethoxy, and fluoro groups would allow for the tuning of the final polymer's electronic and physical properties.

The electronic characteristics of semiconducting polymers can be precisely controlled through the introduction of specific functional groups. The halogen and alkoxy groups on this compound are particularly significant in this regard.

Halogen Functionalization: The presence of both bromine and fluorine atoms can significantly impact the electronic structure and solid-state packing of a polymer. Fluorination of a polymer backbone is a known strategy to increase its planarity and rigidity, which can lead to improved charge carrier mobility. acs.orgmdpi.comheeneygroup.com The strong electron-withdrawing nature of fluorine also tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for applications in organic photovoltaics and field-effect transistors. mdpi.com The bromine atom, in addition to its electronic influence, can participate in halogen bonding, further directing the self-assembly and morphology of the material. ossila.com

Alkoxy Functionalization: The ethoxy group, being electron-donating, can modulate the electron density of the aromatic ring, influencing the intramolecular charge transfer characteristics of the resulting polymer. nih.gov Alkoxy side chains are also known to improve the solubility of conjugated polymers, which is a critical factor for their processability into thin films for electronic devices. acs.org Furthermore, the oxygen atom in the alkoxy chain can engage in non-covalent conformational locks, promoting backbone planarity and enhancing charge transport. nih.gov

The combination of these functional groups in a single building block like this compound offers a sophisticated tool for the rational design of organic semiconductors with optimized performance characteristics.

| Functional Group | Influence on Polymer Properties | Relevant Research Finding |

| Aldehyde (-CHO) | Reactive site for polymerization and functionalization. numberanalytics.com | Enables construction of polymer vesicles and crosslinking. nih.govacs.org |

| Bromo (-Br) | Induces specific packing via halogen bonding; electronic modification. ossila.com | Used in the assembly of semiconducting nanowires. ossila.com |

| Fluoro (-F) | Increases polymer backbone planarity; lowers HOMO/LUMO levels. mdpi.com | Backbone fluorination can increase charge carrier mobility by a factor of 5. heeneygroup.com |

| Ethoxy (-OC2H5) | Improves solubility; modulates electronic properties; can enhance planarity. acs.orgnih.gov | Alkoxy groups can facilitate intramolecular charge transfer for broader solar absorption. nih.gov |

Utility in Analytical Chemistry Methodologies

Beyond materials science, the unique structure of this compound lends itself to applications in analytical chemistry, particularly in the area of stereochemistry.

Development of Chiral Probes and Reagents

The determination of the enantiomeric purity of a chiral substance is a critical task in many areas of chemistry, especially in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are often employed for this purpose; they react with a mixture of enantiomers to form diastereomers, which can then be distinguished using techniques like NMR spectroscopy or chromatography. nih.govwikipedia.orgrsc.org

The aldehyde group of this compound can react with chiral amines or alcohols to form diastereomeric imines or acetals, respectively. The presence of the fluorine atom is particularly advantageous for ¹⁹F NMR spectroscopy, a highly sensitive technique for analyzing fluorinated compounds. By reacting the benzaldehyde with a chiral substrate, the resulting diastereomers would likely exhibit distinct ¹⁹F NMR signals, allowing for the quantification of the original enantiomeric ratio.

A study on the analogous compound 2-bromo-6-fluorobenzaldehyde has shown that it can be converted into a fluoro-2-formylphenyl boronic acid, which serves as an NMR probe for determining the enantiopurity of sulfinamides. ossila.com This precedent strongly suggests that this compound could be similarly developed into a novel chiral derivatizing agent or probe. The specific substitution pattern may offer unique advantages in terms of reactivity, the resolution of diastereomeric signals in NMR, or the separation of diastereomers by chromatography.

| Compound Name | CAS Number |

| This compound | 2384611-58-7 |

| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 |

| Fluoro-2-formylphenyl boronic acid | Not available |

| Thienoisoindigo | Not available |

| 2-bromobenzaldehyde | 6630-33-7 |

Applications in Spectroscopic Studies of Molecular Interactions

There is no available research data on the specific application of this compound for the spectroscopic study of molecular interactions.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography are standard for characterizing novel compounds. For substituted benzaldehydes, these techniques are often used to confirm their synthesis and provide foundational structural information. For instance, NMR spectroscopy would confirm the chemical environment of the proton, carbon, and fluorine atoms, while FTIR would identify the characteristic vibrational frequencies of the aldehyde, ether, and aromatic functional groups.

In related, though structurally distinct, halogenated benzaldehydes, advanced studies have been performed to understand their intermolecular behaviors. rsc.orgscielo.brbohrium.comnih.gov Research on various bromo- and/or fluoro-substituted benzaldehydes has utilized X-ray crystallography to determine their solid-state packing and identify non-covalent interactions such as halogen bonds (e.g., Br···F), hydrogen bonds (C-H···O), and π-π stacking. scielo.brrsc.orgresearchgate.net These studies often employ computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis to quantify the energies of these interactions. rsc.orgscielo.br

For example, the crystal structure of a related compound, 2-bromo-5-fluorobenzaldehyde, reveals short Br···F intermolecular contacts and offset face-to-face π-stacking interactions, demonstrating how spectroscopic and crystallographic data can elucidate the forces governing molecular assembly. researchgate.net However, without experimental or theoretical data for this compound, any discussion of its specific interaction profile remains speculative. Detailed research findings and corresponding data tables for this compound are contingent on future scientific investigation.

Computational and Theoretical Investigations of 2 Bromo 3 Ethoxy 6 Fluorobenzaldehyde and Its Analogs

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio, Semi-empirical Methods)

Quantum chemical methods are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule like 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, Density Functional Theory (DFT) is often the method of choice due to its balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of its structure is the orientation of the ethoxy and aldehyde groups relative to the benzene (B151609) ring.

Conformational analysis would involve rotating the C-C bond of the ethoxy group and the C-C bond connecting the aldehyde group to the ring to identify all possible stable conformers. The relative energies of these conformers would be calculated to identify the global minimum, which represents the most stable structure of the molecule. The results of such an analysis would likely indicate that the most stable conformer has the aldehyde and ethoxy groups oriented in a way that minimizes steric hindrance between them and the adjacent bromine and fluorine atoms.

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C=O | 1.22 Å | |

| C-O (ethoxy) | 1.37 Å | |

| Bond Angle | C-C-Br | 121° |

| C-C-F | 119° | |

| C-C=O | 124° | |

| Dihedral Angle | C-C-O-C (ethoxy) | ~180° |

Note: These values are illustrative and would be precisely determined in a specific DFT calculation.

Understanding the electronic structure of this compound is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A molecular electrostatic potential (MEP) map would visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the aldehyde group and the fluorine atom, indicating these are sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | ~3.5 D |

Note: These values are representative and would vary depending on the level of theory and basis set used in the calculation.

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the optimized geometry. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This simulated spectrum can be compared with experimental data to confirm the structure of the synthesized compound. The calculations would predict characteristic vibrational modes, such as the C=O stretch of the aldehyde, the C-Br and C-F stretches, and various aromatic C-H and C-C vibrations.

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum, which can be complex for a highly substituted molecule like this compound. The calculations would account for the electronic environment of each nucleus, influenced by the electron-withdrawing and -donating effects of the substituents.

Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules, molecular dynamics (MD) simulations can be used to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange around it and how the molecule's conformation might change over time. This information is crucial for understanding its solubility and reactivity in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using Electronic and Topological Descriptors

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. For a series of analogs of this compound, a QSAR study could be performed to predict their potential biological activity. rsc.org This would involve calculating a variety of molecular descriptors for each analog.

Electronic descriptors derived from quantum chemical calculations (like HOMO/LUMO energies and dipole moment) and topological descriptors (which describe the molecule's size, shape, and branching) would be used to build a mathematical model that correlates these descriptors with a measured activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds.

Development of Predictive Models Based on Structural Parameters

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool for understanding how the structural features of a molecule like this compound influence its biological activity or physical properties. researchgate.netresearchgate.net These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined outcomes. researchgate.net

The development of a robust QSAR or QSPR model involves several key steps. youtube.com First, a dataset of compounds with known activities or properties is compiled. mdpi.com For benzaldehyde (B42025) derivatives, this could include parameters like inhibitory concentrations (IC50) against a specific enzyme or reaction rate constants. nih.gov Next, a variety of molecular descriptors are calculated for each compound. researchgate.net These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative fluorine and bromine atoms significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Molar volume, surface area, and specific steric parameters (like Taft's Es) fall into this category. The ortho-bromo and fluoro substituents, along with the ethoxy group, create significant steric hindrance around the aldehyde functional group.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the partition coefficient (logP). The ethoxy group increases lipophilicity, while the polar aldehyde and halogen groups have a more complex effect.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a model that best correlates the descriptors with the observed activity. researchgate.netnih.govnih.gov The resulting equation can then be used to predict the activity of new, unsynthesized compounds, guiding further research and development. researchgate.netnih.gov The validity and predictive power of these models are rigorously tested using internal and external validation techniques. youtube.commdpi.com

Interactive Data Table: Common Descriptors in QSAR/QSPR Models for Benzaldehyde Analogs

| Descriptor Class | Specific Descriptor | Description | Relevance to this compound |

| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing effect of a substituent on the benzene ring. | The F, Br, and OC2H5 groups each have distinct Hammett values that collectively influence the reactivity of the aldehyde group. |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. | High due to multiple electronegative halogen atoms and the carbonyl group. |

| Steric | Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability. | The bulky bromo and ethoxy groups contribute significantly to this parameter. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Influenced by the balance between the hydrophobic ethoxy group and the polar functional groups. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. | Calculated based on the specific arrangement of atoms and bonds in the molecule. |

Correlation of Molecular Parameters with Chemical Behaviors

The chemical behavior of this compound is directly linked to its molecular parameters. The substituents on the aromatic ring—bromo, ethoxy, and fluoro—exert profound electronic and steric effects that modulate the reactivity of the aldehyde group and the molecule as a whole. Correlation analysis provides a quantitative way to understand these structure-reactivity relationships. researchgate.net

Steric effects also play a crucial role. The presence of two ortho substituents (bromo and fluoro) relative to the aldehyde group creates significant steric hindrance. This can impede the approach of bulky reagents to the carbonyl carbon, slowing down reaction rates. This steric acceleration or hindrance is a well-documented phenomenon in the chemistry of substituted benzaldehydes. researchgate.net

The interplay of these parameters also influences intermolecular interactions. The ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions is dictated by the molecule's electronic landscape and geometry. nih.gov For example, the fluorine atom can act as a weak hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, both of which can influence the molecule's behavior in different chemical environments. rsc.org

Interactive Data Table: Correlation of Substituent Effects with Chemical Behavior

| Parameter / Effect | Substituent(s) | Predicted Influence on Chemical Behavior of this compound |

| Inductive Effect | Fluoro (F), Bromo (Br) | Strong electron-withdrawal, increasing the electrophilicity of the carbonyl carbon. |

| Resonance Effect | Ethoxy (OC2H5) | Electron-donation, partially counteracting the inductive withdrawal of the halogens. |

| Steric Hindrance | Bromo (Br), Fluoro (F) | Hinders the approach of nucleophiles to the ortho-aldehyde group, potentially slowing reaction rates. |

| Halogen Bonding | Bromo (Br) | The bromine atom can act as a halogen bond donor, influencing crystal packing and interactions in solution. rsc.org |

| Hydrogen Bonding | Carbonyl Oxygen (C=O), Ethoxy Oxygen, Fluoro (F) | The carbonyl oxygen is a strong hydrogen bond acceptor; the ethoxy oxygen and fluorine are weaker acceptors. rsc.org |

X-ray Crystallography and Solid-State Structural Elucidation of Derivatives and Related Compounds

While the specific crystal structure of this compound is not publicly documented, extensive crystallographic studies on its analogs—multi-substituted benzaldehyde derivatives—provide a robust framework for predicting its solid-state characteristics. rsc.orgnih.gov X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. researchgate.net

Studies on various substituted benzaldehydes have shown that their crystal structures are stabilized by a network of weak intermolecular interactions. rsc.orgnih.gov These commonly include:

C–H⋯O Hydrogen Bonds: These are ubiquitous in the crystal packing of benzaldehyde derivatives, where the aldehyde oxygen atom acts as a prominent hydrogen bond acceptor. rsc.org

π–π Stacking: The aromatic rings of adjacent molecules often engage in π–π stacking interactions, contributing to the stability of the layered structures. nih.gov

Halogen Bonding: Bromine and other halogen substituents can act as electrophilic "halogen bond donors," interacting with nucleophilic atoms like oxygen or other halogens. This type of interaction is a significant directional force in crystal engineering. rsc.org

C–H⋯π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of an adjacent aromatic ring. nih.gov

In the context of this compound, one would anticipate a complex and fascinating supramolecular assembly. The molecule's substituents offer multiple sites for these interactions. The aldehyde oxygen would be a primary hydrogen bond acceptor. The bromine atom is a potential halogen bond donor, while the fluorine atom could participate in weak C–H⋯F interactions. The ethoxy group adds flexibility and can influence the packing arrangement to minimize steric clashes while maximizing favorable contacts. The interplay and relative strengths of these varied interactions would ultimately determine the final crystal lattice. rsc.org

Interactive Data Table: Illustrative Crystallographic Data for Substituted Benzaldehyde Analogs

| Compound | Crystal System | Space Group | Key Intermolecular Interactions Noted | Reference |

| 2-(Benzyloxy)-3-ethoxybenzaldehyde | Monoclinic | P2₁/n | C–H⋯O, C–H⋯π | nih.gov |

| 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde | Monoclinic | P2₁/c | O–H⋯O, C–H⋯O, π–π stacking | rsc.org |

| 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene | Monoclinic | P2₁/c | C–H⋯O, C–F⋯π, π–π stacking | researchgate.net |

| 2-Bromo-3-chlorobenzaldehyde | Not Specified | Not Specified | Not Specified | nih.gov |

| 2-Bromo-6-fluorobenzaldehyde (B104081) | Not Specified | Not Specified | Used in synthesis of self-assembling nanowires via halogen bonding. | ossila.com |

Future Research Directions and Unexplored Potential

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde will undoubtedly be guided by the principles of green chemistry, moving away from hazardous reagents and energy-intensive conditions. nih.gov Research in this area is expected to focus on several key strategies:

Biocatalysis: The use of enzymes or whole-cell systems offers a mild and highly selective alternative to traditional chemical synthesis. nih.govacs.org Future research could explore the use of engineered enzymes for the selective oxidation of a corresponding toluene (B28343) or alcohol precursor. Biocatalytic reductions could also be employed, offering an environmentally friendly route to the aldehyde from a carboxylic acid derivative. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under ambient temperature and pressure. numberanalytics.com The development of a photocatalytic route to this compound, potentially from a corresponding benzyl (B1604629) alcohol, would represent a significant advancement in its sustainable production. rug.nl

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical processes. nih.govliberty.edu A flow-based synthesis of this aldehyde could allow for precise control over reaction parameters, minimizing byproduct formation and enabling safer handling of reactive intermediates. researchgate.net This approach would be particularly beneficial for any exothermic or hazardous reaction steps.

Alternative Reagents and Solvents: A move towards more benign reagents and solvents is a cornerstone of green chemistry. Research could focus on replacing traditional, hazardous oxidizing or brominating agents with greener alternatives. The use of water or bio-derived solvents would also significantly improve the environmental footprint of the synthesis.

| Proposed Green Synthetic Strategy | Potential Precursor | Key Advantages |

| Biocatalytic Oxidation | 2-Bromo-3-ethoxy-6-fluorotoluene | High selectivity, mild reaction conditions, reduced waste. |

| Photocatalytic Synthesis | 2-Bromo-3-ethoxy-6-fluorobenzyl alcohol | Use of light as a renewable energy source, ambient temperature. |

| Continuous Flow Synthesis | Various | Enhanced safety, improved yield and purity, scalability. |

| Synthesis from Biomass | Lignin-derived phenols | Use of renewable feedstocks, long-term sustainability. acs.orgnih.gov |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The functional groups of this compound provide multiple handles for novel catalytic transformations, opening the door to a vast array of new derivatives with potentially valuable properties.

C-H Activation: Direct functionalization of the aromatic C-H bonds represents a highly atom-economical approach to new molecules. rug.nl Research into the regioselective C-H activation of the benzaldehyde (B42025) ring, guided by the existing substituents, could lead to the introduction of new functional groups at specific positions. numberanalytics.comnih.gov The interplay between the electron-donating ethoxy group and the electron-withdrawing halogens will be a key factor in determining the site of activation.

Cross-Coupling Reactions: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. mdpi.comrsc.org This would allow for the introduction of a wide variety of aryl, alkyl, and amino groups. Furthermore, the C-F bond, while more challenging to activate, could also be a target for specialized cross-coupling methodologies, potentially allowing for sequential and orthogonal functionalization of the aromatic ring. mdpi.commdpi.com

Photoredox Catalysis: This rapidly developing field offers new ways to functionalize organic molecules under mild conditions. nih.gov Photoredox catalysis could be employed for the late-stage functionalization of the benzaldehyde, for instance, through radical-based additions to the aldehyde or through transformations involving the halide substituents. nih.gov

Aldehyde-Specific Transformations: Beyond the aromatic ring, the aldehyde group itself can be a substrate for a variety of novel catalytic transformations. This includes catalytic asymmetric additions to form chiral alcohols, or catalytic decarbonylative reactions to generate new C-C bonds.

| Catalytic Transformation | Target Functional Group | Potential New Functionality |

| C-H Borylation | Aromatic C-H | Boronic esters for further cross-coupling. numberanalytics.com |

| Suzuki Coupling | C-Br | Aryl or heteroaryl groups. mdpi.com |

| Buchwald-Hartwig Amination | C-Br | Substituted amines. |

| Photoredox Propargylation | Aldehyde C=O | Homopropargylic alcohols. wisdomlib.org |

Advanced Functional Material Design and Synthesis Incorporating the Benzaldehyde Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for a variety of advanced functional materials.

Polymers: The aldehyde functionality can be used in polymerization reactions to form novel polymers. numberanalytics.comnih.gov For example, it could be incorporated into polyesters or polyimines. The presence of bromine also suggests its potential use as a monomer for the synthesis of brominated flame retardants, a critical class of materials for improving the fire safety of plastics and textiles. nih.govacs.org

Metal-Organic Frameworks (MOFs): Substituted benzaldehydes are valuable components in the synthesis of MOFs, either as part of the organic linker or as a modulator that influences the final structure. mdpi.comwikipedia.org The specific substitution pattern of this compound could lead to MOFs with tailored pore sizes, surface properties, and catalytic activities.

Sensors: The aldehyde group, in conjunction with the fluorinated aromatic ring, could be incorporated into fluorescent probes for the detection of specific analytes. numberanalytics.comnih.gov For example, it could be used to design probes for anions or biologically relevant small molecules.

| Material Class | Key Functional Group(s) | Potential Application |

| Flame Retardant Polymers | Bromine | Improving fire safety of consumer products. nih.govacs.orgnih.gov |

| Metal-Organic Frameworks | Aldehyde, Fluoro, Ethoxy | Gas storage, catalysis, separation. wikipedia.orgmdpi.comresearchgate.net |

| Liquid Crystals | Ethoxy, Aromatic Ring | Displays, optical switching. rug.nlliberty.edu |

| Fluorescent Sensors | Aldehyde, Fluorinated Ring | Anion detection, bioimaging. numberanalytics.comnih.gov |

Integration into Emerging Interdisciplinary Research Fields Beyond Traditional Organic Synthesis

The structural motifs present in this compound are highly relevant to several interdisciplinary research areas, suggesting a future for this compound that extends beyond the traditional confines of organic synthesis.

Medicinal Chemistry and Drug Discovery: The incorporation of fluorine into drug candidates is a well-established strategy for improving metabolic stability, binding affinity, and pharmacokinetic properties. mdpi.comnih.gov The combination of fluorine, bromine, and an alkoxy group on a benzaldehyde scaffold provides a unique starting point for the synthesis of novel bioactive compounds. nih.gov The aldehyde itself can be a key pharmacophore or a synthetic handle for further elaboration into more complex drug-like molecules. numberanalytics.com

Chemical Biology and Bioimaging: Aldehyde-containing molecules are increasingly being used as probes to study biological processes. nih.gov The aldehyde can react with specific biomolecules, allowing for their detection and visualization. The fluorine atom could also serve as a a 19F NMR or PET imaging reporter. mdpi.com Therefore, derivatives of this compound could be developed as novel probes for bioimaging applications. researchgate.netnih.gov

Supramolecular Chemistry: The various functional groups on the molecule can participate in a range of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. nih.gov This makes it an interesting building block for the construction of complex supramolecular assemblies and nanomaterials with emergent properties.

| Interdisciplinary Field | Key Structural Features | Potential Application |

| Medicinal Chemistry | Fluorine, Bromine, Aldehyde | Development of new therapeutic agents with improved properties. nih.govmdpi.comnih.gov |

| Chemical Biology | Aldehyde, Fluorine | Probes for bioimaging and studying biological systems. nih.govresearchgate.netnih.gov |

| Supramolecular Chemistry | All functional groups | Building blocks for self-assembled materials and nanotechnology. nih.gov |

| Agrochemicals | Halogenated aromatic ring | Development of new pesticides or herbicides. |

Q & A

Q. What are the standard synthetic routes for 2-bromo-3-ethoxy-6-fluorobenzaldehyde, and how are reaction conditions optimized?

A common method involves the condensation of substituted benzaldehyde precursors. For example, glycol and p-toluenesulfonic acid in toluene can facilitate acetal formation, followed by bromination and ethoxylation steps . Optimization includes:

- Temperature control : Maintaining 80–100°C to prevent side reactions.

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency.

- Purification : Column chromatography with hexane/ethyl acetate (4:1) ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., aldehyde proton at δ 10.33 ppm, ethoxy group at δ 4.04–4.10 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of ethoxy) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 245.98) .

Q. How does the electronic nature of bromine, fluorine, and ethoxy groups influence reactivity?

- Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position.

- Fluorine : Enhances aromatic stability via inductive effects, reducing nucleophilic attack at the ortho position.

- Ethoxy : Provides steric hindrance, limiting reactivity at the 3-position but enabling ether cleavage under acidic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in substitution reactions?

Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify reactive sites. For example:

- Nucleophilic attack : Predicted at the aldehyde group (high electrophilicity index).

- Electrophilic substitution : Favors the 4-position due to bromine’s directing effects.

- Validation : Compare computed transition states with experimental yields (e.g., 85% yield for Suzuki coupling at the 4-position) .

Q. How do stability studies inform storage and handling protocols for this compound?

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions?

- Variable analysis : Assess catalyst loading (e.g., Pd(PPh) vs. PdCl), solvent polarity, and base (KCO vs. CsCO).

- Case study : Yields range from 60% (DMF, 100°C) to 92% (THF, 80°C) due to solvent-dependent Pd catalyst efficiency .

- Statistical optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature > solvent choice) .

Q. How does steric hindrance from the ethoxy group affect catalytic transformations?

- Buchwald-Hartwig amination : Reduced yields (45–50%) due to hindered Pd catalyst access to the 3-position.

- Workaround : Bulkier ligands (e.g., XPhos) improve catalyst turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.